Triethoxy(3-fluoropropyl)silane

Beschreibung

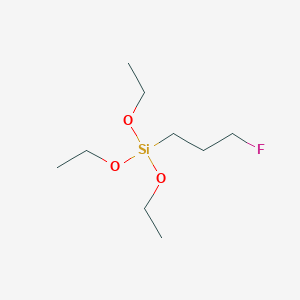

Triethoxy(3-fluoropropyl)silane (C₉H₂₁FO₃Si) is a fluorinated organosilane characterized by a propyl chain substituted with a fluorine atom at the terminal carbon and three ethoxy groups bonded to a silicon atom. This structure confers unique properties, including enhanced hydrophobicity, chemical stability, and reactivity, making it valuable in applications such as hydrophobic coatings, surface modification, and nanocomposite synthesis . The fluorine atom introduces electron-withdrawing effects, influencing hydrolysis rates and interfacial interactions, while the ethoxy groups facilitate sol-gel reactions for material functionalization .

Eigenschaften

CAS-Nummer |

54655-52-6 |

|---|---|

Molekularformel |

C9H21FO3Si |

Molekulargewicht |

224.34 g/mol |

IUPAC-Name |

triethoxy(3-fluoropropyl)silane |

InChI |

InChI=1S/C9H21FO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 |

InChI-Schlüssel |

UXRBHEQFVKYHRG-UHFFFAOYSA-N |

Kanonische SMILES |

CCO[Si](CCCF)(OCC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-Chloropropyltriethoxysilane

The preparation of Triethoxy(3-fluoropropyl)silane often begins with 3-chloropropyltriethoxysilane as a precursor. As detailed in a patent for 3-chloropropyltrialkoxysilane synthesis (CN104086582B), the esterification of 3-chloropropyltrichlorosilane with ethanol under controlled conditions yields high-purity 3-chloropropyltriethoxysilane. Key parameters include:

- Temperature : 100–200°C

- Pressure : 0.15–1 MPa

- Molar ratio (alcohol:silane) : 3.1–10:1

- Reaction time : 50–80 minutes

Under these conditions, ethanol is vaporized and introduced into a reaction tower, ensuring efficient contact with 3-chloropropyltrichlorosilane. The process achieves >99% conversion, with subsequent distillation isolating the product at 99.5% purity.

Fluorination via Halogen Exchange

The substitution of chlorine with fluorine in 3-chloropropyltriethoxysilane is a critical step. This reaction typically employs fluoride sources such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB).

Reaction Mechanism :

$$

\text{Cl-CH}2\text{CH}2\text{CH}2\text{Si(OEt)}3 + \text{KF} \rightarrow \text{F-CH}2\text{CH}2\text{CH}2\text{Si(OEt)}3 + \text{KCl}

$$

Optimized Conditions :

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature : 80–120°C

- Reaction time : 8–12 hours

- Catalyst : 5–10 mol% TBAB

Yields for this method range from 70% to 85%, with purity dependent on subsequent vacuum distillation. Challenges include the low nucleophilicity of fluoride ions and competing side reactions, necessitating strict anhydrous conditions.

Direct Esterification of 3-Fluoropropyltrichlorosilane

Synthesis of 3-Fluoropropyltrichlorosilane

The direct esterification route requires 3-fluoropropyltrichlorosilane, which can be synthesized via hydrosilylation of 3-fluoropropene with trichlorosilane:

$$

\text{CH}2=\text{CHCH}2\text{F} + \text{HSiCl}3 \xrightarrow{\text{Pt catalyst}} \text{F-CH}2\text{CH}2\text{CH}2\text{SiCl}_3

$$

Key Parameters :

- Catalyst : Speier’s catalyst (H2PtCl6) at 0.1–1 mol%

- Temperature : 50–80°C

- Reaction time : 4–6 hours

This method achieves 80–90% conversion but requires careful control to prevent polysilane formation.

Esterification with Ethanol

The trichlorosilane intermediate is then reacted with ethanol under conditions similar to those in the chloropropyltriethoxysilane synthesis:

$$

\text{F-CH}2\text{CH}2\text{CH}2\text{SiCl}3 + 3 \text{EtOH} \rightarrow \text{F-CH}2\text{CH}2\text{CH}2\text{Si(OEt)}3 + 3 \text{HCl}

$$

Process Optimization :

- Pressure : 0.2–0.5 MPa

- Ethanol vaporization : 100–150°C

- Byproduct management : HCl gas is neutralized or recycled to minimize environmental impact.

This method offers higher atom economy but is limited by the availability and stability of 3-fluoropropyltrichlorosilane.

Grignard Reagent-Based Synthesis

An alternative approach involves the reaction of 3-fluoropropylmagnesium bromide with tetraethoxysilane:

$$

3 \text{F-CH}2\text{CH}2\text{CH}2\text{MgBr} + \text{Si(OEt)}4 \rightarrow \text{F-CH}2\text{CH}2\text{CH}2\text{Si(OEt)}3 + 3 \text{MgBr(OEt)}

$$

Challenges :

- Stoichiometric control : Excess Grignard reagent may lead to over-substitution.

- Solvent selection : Diethyl ether or THF at reflux temperatures (40–60°C).

This method is less common due to difficulties in isolating the mono-substituted product and competing side reactions.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic substitution | 70–85% | >98% | High | Moderate |

| Direct esterification | 80–90% | >95% | Moderate | High |

| Grignard reagent | 50–60% | 90–95% | Low | Very high |

Key Insights :

- Nucleophilic substitution is preferred for industrial-scale production due to its reliance on established chloropropyl chemistry.

- Direct esterification offers higher yields but requires specialized handling of fluorinated intermediates.

Industrial-Scale Considerations

Purification Techniques

- Vacuum distillation : Effective for separating Triethoxy(3-fluoropropyl)silane (bp: 96–100°C at 0.098 MPa) from unreacted starting materials.

- Molecular sieves : Used to remove trace moisture and stabilize the product.

Emerging Approaches and Research Gaps

Catalytic Fluorination

Recent advances in transition-metal catalysis (e.g., palladium complexes) show promise for direct C-F bond formation, potentially bypassing chloride intermediates.

Biocatalytic Routes

Enzymatic esterification using lipases could enable milder reaction conditions, though this remains exploratory.

Analyse Chemischer Reaktionen

Types of Reactions

Triethoxy(3-fluoropropyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Condensation: It can react with other silanes or silanols to form polysiloxanes.

Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.

Substitution: Requires the presence of a suitable nucleophile and may be facilitated by catalysts or under reflux conditions.

Major Products

Silanols: Formed during hydrolysis.

Polysiloxanes: Result from condensation reactions.

Substituted Silanes: Produced through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Triethoxy(3-fluoropropyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.

Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.

Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.

Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.

Wirkmechanismus

The mechanism by which triethoxy(3-fluoropropyl)silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds, creating a robust network. This property is particularly valuable in applications requiring strong adhesion and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Triethoxy(3-fluoropropyl)silane with structurally related silanes, highlighting substituent groups and key properties:

| Compound Name | Substituent Group | Molecular Formula | Key Applications | Hydrolysis Reactivity (pH-dependent) | Hydrophobicity |

|---|---|---|---|---|---|

| Triethoxy(3-fluoropropyl)silane | -CH₂CH₂CF₃ | C₉H₂₁FO₃Si | Hydrophobic coatings, nanocomposites | Moderate (electron-withdrawing F) | High |

| Triethoxy(3,3,3-trifluoropropyl)silane | -CH₂CF₃ | C₈H₁₅F₃O₃Si | Marine antifouling coatings | Fast (stronger F influence) | Very High |

| (3-Chloropropyl)triethoxysilane | -CH₂CH₂CH₂Cl | C₉H₂₁ClO₃Si | Intermediate for functional materials | Slow (Cl less electronegative) | Moderate |

| 3-Aminopropyl triethoxysilane (APTES) | -CH₂CH₂CH₂NH₂ | C₉H₂₃NO₃Si | Molecular imprinting, nanoparticle synthesis | Fast (amine catalysis) | Low |

| Triethoxy(octyl)silane (C8) | -CH₂(CH₂)₆CH₃ | C₁₄H₃₂O₃Si | Water-repellent surfaces | Slow (long alkyl chain) | Moderate |

Key Observations:

- Fluorinated Derivatives : Triethoxy(3,3,3-trifluoropropyl)silane exhibits superior hydrophobicity and faster hydrolysis compared to Triethoxy(3-fluoropropyl)silane due to the trifluoromethyl group’s stronger electron-withdrawing effect . Both are preferred in marine coatings for fouling resistance .

- Halogenated Analogues : (3-Chloropropyl)triethoxysilane shows slower hydrolysis and lower hydrophobicity, limiting its use to intermediate roles in synthesis .

- Amino-Functionalized Silanes: APTES demonstrates high reactivity in basic conditions due to its amine group, enabling covalent bonding in molecular imprinting and nanocomposites but offering poor hydrophobicity .

- Alkyl Silanes: Non-fluorinated silanes like Triethoxy(octyl)silane (C8) provide moderate hydrophobicity but lack the chemical resistance of fluorinated variants .

Hydrolysis and Condensation Kinetics

A study on alkoxysilane hydrolysis revealed:

- Triethoxy(3-fluoropropyl)silane : Hydrolyzes faster than chloropropyl analogues but slower than APTES in acidic conditions due to fluorine’s electron-withdrawing effect .

- APTES: Rapid hydrolysis at pH 4–6 due to amine autocatalysis, enabling quick gelation in nanocomposites .

Thermal and Chemical Stability

Q & A

Q. What are the recommended synthetic routes for Triethoxy(3-fluoropropyl)silane, and how can reaction efficiency be optimized?

Triethoxy(3-fluoropropyl)silane can be synthesized via alcoholysis of chloropropylsilanes or Grignard reactions. For example, analogous methods involve reacting 3-fluoropropyl chloride with tetraethyl orthosilicate under inert conditions (e.g., nitrogen atmosphere) at 80–100°C, followed by catalytic distillation to remove byproducts like HCl . Optimization requires controlling stoichiometry, reaction time, and catalyst selection (e.g., AlCl₃ or FeCl₃). Purity is enhanced via fractional distillation or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing Triethoxy(3-fluoropropyl)silane?

Use ¹H NMR to confirm ethoxy group integration (δ 1.2–1.4 ppm, triplet; δ 3.7–3.9 ppm, quartet) and fluoropropyl chain signals (δ 0.6–1.2 ppm for CH₂; δ 4.4–4.6 ppm for CF). ¹⁹F NMR resolves fluorine environments (δ –120 to –220 ppm for CF groups). FTIR identifies Si–O–C (1100 cm⁻¹) and C–F (1200 cm⁻¹) stretches. Mass spectrometry (EI or ESI) validates molecular weight (e.g., [M+H]⁺ ≈ 280–300 m/z) .

Q. What safety protocols are critical when handling Triethoxy(3-fluoropropyl)silane?

The compound is flammable (similar to triethoxy(tridecafluorooctyl)silane ) and may release toxic fumes upon decomposition. Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid sparks. Store in airtight containers under nitrogen at –20°C to prevent hydrolysis. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Q. How can impurities be removed during purification?

Impurities like unreacted silanes or fluorinated byproducts are removed via vacuum distillation (bp ≈ 150–180°C) or silica gel chromatography using hexane/ethyl acetate (9:1). Monitor purity via GC-MS or TLC (Rf ≈ 0.5 in hexane) .

Advanced Research Questions

Q. How does Triethoxy(3-fluoropropyl)silane function in surface modification applications, and what parameters influence its efficacy?

The fluoropropyl group imparts hydrophobicity and chemical resistance. For glass or metal substrates, hydrolyze the silane in ethanol/water (95:5) at pH 4–5 (acetic acid), then dip-coat at 25°C for 1–2 hours. Curing at 120°C for 1 hour enhances crosslinking. Surface coverage is quantified via contact angle measurements (>100° for fluorinated layers) .

Q. What is the mechanism of hydrolysis and condensation for Triethoxy(3-fluoropropyl)silane under acidic vs. basic conditions?

Under acidic conditions (pH < 4), hydrolysis proceeds via protonation of ethoxy groups, forming silanol intermediates that condense into Si–O–Si networks. Basic conditions (pH > 8) accelerate hydrolysis but favor monomeric silanolates, leading to less crosslinking. Kinetic studies using ²⁹Si NMR reveal faster hydrolysis rates in acidic media .

Q. How does thermal stability vary between Triethoxy(3-fluoropropyl)silane and its hydrolyzed derivatives?

The ethoxy groups degrade at ~200°C, while the fluoropropyl chain stabilizes up to 300°C (TGA data for similar fluorosilanes ). Hydrolyzed films (Si–O–Si networks) show higher thermal stability (decomposition >350°C) due to covalent bonding with substrates.

Q. How can contradictory data on reactivity in hybrid composites be resolved?

Discrepancies in silane-polymer compatibility arise from solvent polarity or moisture content. Design experiments with controlled humidity (<10% RH) and use solvatochromic probes (e.g., Nile Red) to assess interfacial interactions. Compare DSC results to identify phase separation thresholds .

Q. What analytical challenges arise in quantifying fluorine content in silane-functionalized materials?

Fluorine quantification via XPS or EDX may suffer from surface sensitivity. Use combustion ion chromatography (CIC) for bulk analysis or ¹⁹F solid-state NMR (MAS >10 kHz) to resolve CF environments in crosslinked matrices .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.